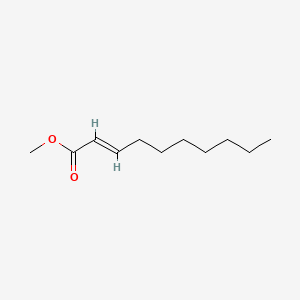

5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Übersicht

Beschreibung

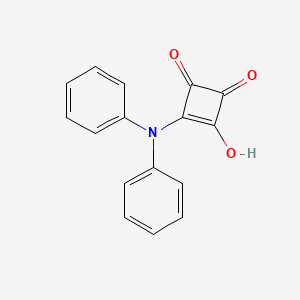

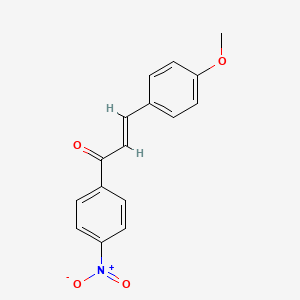

5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one is a heterocyclic compound with the CAS Number: 103986-39-6 . It has a molecular weight of 206.2 . This compound belongs to the class of 2H/4H-chromene (2H/4H-ch), which is an important class of heterocyclic compounds with versatile biological profiles .

Molecular Structure Analysis

The molecular structure of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one is characterized by the fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one include a molecular weight of 206.2 . The IUPAC name is 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one .Wissenschaftliche Forschungsanwendungen

Medical Science

Coumarin derivatives, including “5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one”, have been associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Biomedical Research

These compounds are attracting considerable attention of chemists due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

Industrial Applications

Coumarin derivatives are also utilized in drug and pesticidal preparations . Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .

Therapeutic Drug Development

A natural coumarin, 6,7-dihydroxy-2H-chromen-2-one (esculetin) 1, has shown promise as a therapeutic drug for specific diseases such as cancer, diabetes, atherosclerosis, Alzheimer’s disease, Parkinson’s disease, and others .

Phytochemical Research

In phytochemical research, coumarin derivatives have been found in the hydro-ethanolic extract of P. odoratum rhizome .

Chemical Synthesis

Coumarin derivatives are synthesized using various methods such as von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

Wirkmechanismus

Target of Action

The primary target of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one It’s worth noting that similar compounds, such as 4h-chromene analogs, have been reported to interact with tubulin .

Mode of Action

The mode of action of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one Similar compounds, such as 4h-chromene analogs, are known to induce apoptosis via interaction with tubulin at the binding sites of colchicine . They obstruct the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .

Biochemical Pathways

The specific biochemical pathways affected by 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one Based on the mode of action, it can be inferred that this compound may affect the pathways related to cell cycle regulation and apoptosis, particularly those involving tubulin polymerization .

Result of Action

The molecular and cellular effects of the action of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one Based on the mode of action, it can be inferred that this compound may induce apoptosis and cause g2/m cell-cycle arrest in cancer cells .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3,4-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-6(2)11(14)15-9-4-7(12)3-8(13)10(5)9/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBBXTBWPUJUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419977 | |

| Record name | 5,7-dihydroxy-3,4-dimethylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103986-39-6 | |

| Record name | 5,7-dihydroxy-3,4-dimethylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)

![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)